molecular formula C7H12BrNO B2884171 2-Bromo-2-(oxan-4-ylidene)ethanamine CAS No. 2375260-28-7

2-Bromo-2-(oxan-4-ylidene)ethanamine

Cat. No.: B2884171
CAS No.: 2375260-28-7
M. Wt: 206.083
InChI Key: COIPKRLKMKWFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2-(oxan-4-ylidene)ethanamine is a chemical compound with the molecular formula C7H12BrNO and a molecular weight of 206.08 g/mol . It is characterized by the presence of a bromine atom, an oxan-4-ylidene group, and an ethanamine moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

One common synthetic route involves the reaction of 2-bromoethylamine with a suitable oxan-4-ylidene precursor under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is typically carried out at low temperatures to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-Bromo-2-(oxan-4-ylidene)ethanamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases such as sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Properties

IUPAC Name

2-bromo-2-(oxan-4-ylidene)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c8-7(5-9)6-1-3-10-4-2-6/h1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIPKRLKMKWFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=C(CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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